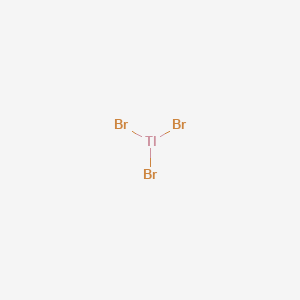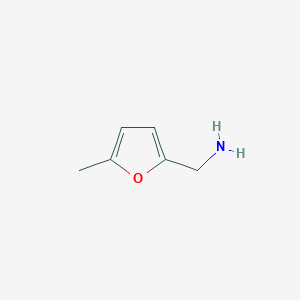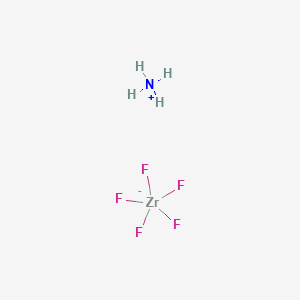
Lead(II) tetrafluoroborate
Overview
Description
Lead(II) tetrafluoroborate, also known as lead(II) fluoroborate, is an inorganic compound with the chemical formula Pb(BF4)2. It is a water-soluble lead source used in various applications, particularly in oxygen-sensitive environments. The compound is known for its clear liquid form and is often utilized in metal production and synthetic organic chemistry .
Mechanism of Action
Target of Action
Lead(II) tetrafluoroborate primarily targets the central nervous system (CNS) and the reproductive system . It interacts with these systems, causing various physiological changes.
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets, leading to changes in their function. This compound affects the nervous system by impairing the regulation of dopamine synthesis and blocking the evoked release of acetylcholine .
Biochemical Pathways
Lead ions enter the interior of microbial cells mainly through two pathways :
Result of Action
Ingestion of this compound can cause local irritation of the alimentary tract; pain, leg cramps, muscle weakness, paresthesias, depression, coma, and death may follow in 1 or 2 days . Contact with eyes or skin may cause burns and/or irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to store the compound in a cool, ventilated warehouse, away from fire and heat sources . It should be kept sealed and stored separately from alkalis .
Biochemical Analysis
Biochemical Properties
It is known that lead can mimic other biologically important metals, such as zinc, calcium, and iron, competing as cofactors for many of their respective enzymatic reactions . For example, lead has been shown to competitively inhibit calcium’s binding of calmodulin, interfering with neurotransmitter release .
Cellular Effects
Ingestion of a large amount can cause local irritation of the alimentary tract; pain, leg cramps, muscle weakness, depression, coma, and death may follow in 1 or 2 days . Contact with eyes or skin may cause burns and/or irritation .
Molecular Mechanism
The molecular mechanism of action of Lead(II) tetrafluoroborate is not well-understood. It is known that lead can interfere with various biochemical processes. For example, lead can interfere with the function of calcium in the body by mimicking it and binding to proteins that normally bind calcium .
Temporal Effects in Laboratory Settings
It is known that lead can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that lead can have toxic effects at high doses .
Metabolic Pathways
It is known that lead can interfere with various metabolic processes .
Transport and Distribution
It is known that lead can be transported and distributed within the body, and can accumulate in various tissues .
Subcellular Localization
It is known that lead can accumulate in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead(II) tetrafluoroborate can be synthesized by reacting lead(II) oxide or lead(II) carbonate with tetrafluoroboric acid. The reaction typically occurs in an aqueous medium, resulting in the formation of this compound solution. The general reaction is as follows: [ \text{PbO} + 2 \text{HBF}_4 \rightarrow \text{Pb(BF}_4\text{)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is often produced through the electrolysis of lead in a solution containing tetrafluoroboric acid. This method ensures high purity and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Lead(II) tetrafluoroborate primarily undergoes substitution reactions. It can also participate in complex formation with various ligands.
Common Reagents and Conditions:
Substitution Reactions: this compound can react with halide ions to form lead(II) halides and tetrafluoroborate salts.
Complex Formation: It forms complexes with crown ethers and other macrocyclic ligands, often resulting in nine- or ten-coordinate lead centers.
Major Products:
Lead(II) Halides: Formed through substitution reactions with halide ions.
Lead Complexes: Formed through reactions with macrocyclic ligands.
Scientific Research Applications
Lead(II) tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in the formation of calixarene via hydrogen-bonded dimers.
Biology and Medicine: In extremely low concentrations, fluoride compounds, including this compound, are used in health applications.
Industry: Utilized in tin-lead electroplating, the development of bipolar lead-boron tetrafluoride accumulators, and as a curing agent for epoxy resins
Comparison with Similar Compounds
Lead(II) Hexafluorophosphate (Pb(PF6)2): Similar to lead(II) tetrafluoroborate, it forms complexes with macrocyclic ligands and is used in similar applications.
Lead(II) Perchlorate (Pb(ClO4)2): Another lead compound used in electroplating and as a catalyst, but with different reactivity and stability profiles.
Lead(II) Nitrate (Pb(NO3)2): Commonly used in the synthesis of other lead compounds and in various industrial processes.
Uniqueness: this compound is unique due to its high solubility in water and its ability to form stable complexes with a wide range of ligands. This makes it particularly useful in applications requiring high purity and stability .
Properties
IUPAC Name |
lead(2+);ditetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BF4.Pb/c2*2-1(3,4)5;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGXAENNKXXYNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Pb(BF4)2, B2F8Pb | |
| Record name | LEAD FLUOBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3739 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065651 | |
| Record name | Lead fluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lead fluoborate is an odorless colorless liquid. An aqueous solution. Sinks and mixes with water. (USCG, 1999), Crystalline powder; [HSDB] | |
| Record name | LEAD FLUOBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3739 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lead fluoroborate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2517 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in water | |
| Record name | LEAD FLUOROBORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1991 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.75 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | LEAD FLUOBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3739 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
13814-96-5 | |
| Record name | LEAD FLUOBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3739 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Borate(1-), tetrafluoro-, lead(2+) (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead fluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead bis(tetrafluoroborate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEAD TETRAFLUOROBORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAX1E0VJ84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LEAD FLUOROBORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1991 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene](/img/structure/B76241.png)
![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)

